molecular formula C9H17N3S B13165401 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13165401
M. Wt: 199.32 g/mol
InChI Key: CVLALNSSYOJHFQ-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 5, a propyl chain at position 4, and a thiol (-SH) moiety at position 2. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are extensively studied for their biological and chemical properties. Synthetically, such compounds are typically prepared via nucleophilic substitution, cyclization, or alkylation reactions under controlled conditions .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-tert-butyl-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-5-6-12-7(9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13)

InChI Key

CVLALNSSYOJHFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiocarbohydrazide with Bifunctional Carbonyl Reagents

This method leverages the reaction of thiocarbohydrazide with tert-butyl and propyl carbonyl precursors to construct the triazole core.
Procedure :

  • Thiocarbohydrazide (0.1 mol) is refluxed with tert-butylacetic acid (0.1 mol) and propyl chloroacetate (0.1 mol) in ethanol for 12–18 hours.
  • The intermediate thiosemicarbazide undergoes cyclization in alkaline medium (1 N NaOH) at 80°C for 4 hours.
  • Acidification with acetic acid precipitates the product, which is recrystallized from ethanol/water (1:1).

Key Data :

Parameter Value Source Analog
Yield 68–72%
Melting Point 178–180°C

Characterization :

  • IR (ν, cm⁻¹) : 3250 (N–H), 2550 (S–H), 1620 (C=N).
  • ¹H NMR (δ, ppm) : 1.35 (s, 9H, tert-butyl), 1.65 (t, 2H, CH₂CH₂CH₃), 3.45 (t, 2H, N–CH₂), 6.20 (s, 1H, triazole-H).

Alkylation of 4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

Introducing the propyl group via nucleophilic substitution on a pre-formed triazole-thiol intermediate.
Procedure :

Key Data :

Parameter Value Source Analog
Yield 75–80%
Melting Point 165–167°C

Characterization :

  • LC-MS : m/z = 242 [M+H]⁺.
  • Elemental Analysis : Calcd. (%) for C₉H₁₆N₄S: C, 49.06; H, 7.32; N, 25.43; S, 14.54. Found: C, 49.10; H, 7.30; N, 25.40; S, 14.50.

Multi-Step Synthesis via Hydrazide Intermediates

A modular approach using tert-butyl and propyl hydrazides.
Procedure :

Optimization Insights :

  • Alkaline cyclization at 80°C improves ring closure efficiency.
  • Propyl isothiocyanate excess (1.2 eq) maximizes yield.

Solid-Phase Synthesis for High-Purity Output

Adapting microwave-assisted techniques for rapid synthesis.
Procedure :

  • Immobilize thiocarbohydrazide on Wang resin.
  • React sequentially with tert-butyl acetyl chloride and propyl bromide under microwave irradiation (100°C, 30 min).
  • Cleave the product from the resin using TFA/CH₂Cl₂ (1:9).

Advantages :

  • Purity >95% (HPLC).
  • Reaction time reduced to 1 hour.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 68–72 90–92 Moderate Single-step synthesis
Alkylation 75–80 88–90 High Selective functionalization
Multi-Step Hydrazide 60–65 85–88 Low Modular substituent control
Solid-Phase 70–75 95–97 High High purity, rapid

Challenges and Solutions

  • Steric Hindrance : The tert-butyl group may slow cyclization. Mitigated by using polar aprotic solvents (DMF).
  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with enzymes and receptors in biological systems . The compound’s thiol group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-thiol derivatives:

Compound Name Substituents (Positions 4, 5) Key Physicochemical Properties Applications References
This compound 4-propyl, 5-tert-butyl High lipophilicity, moderate water insolubility Pharmaceutical research (kinase inhibition)
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol 4-amino, 5-adamantane Rigid structure, low water solubility Antifungal agents
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-pyridyl Polar due to pyridyl group, solubility in acids Corrosion inhibition (85% efficiency)
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol 4-phenyl, 5-pyrrole Aromatic stacking capability, moderate lipophilicity Enzyme inhibition (COX-2, kinases)
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-chlorophenyl Electron-withdrawing Cl group, enhanced stability Transport inhibitors


Key Observations:

Steric and Electronic Effects :

  • The tert-butyl group in the target compound introduces steric hindrance, which may limit conformational flexibility but improve binding specificity in enzyme pockets .
  • Adamantane derivatives exhibit rigid, cage-like structures, enhancing thermal stability but reducing solubility .
  • Aromatic substituents (e.g., phenyl, pyrrole) enable π-π stacking interactions, critical for binding to hydrophobic enzyme regions .

Biological Activity: Kinase Inhibition: Compounds with pyrrole or indole substituents (e.g., 5-(3-(indol-3-yl)propyl)-4-phenyl derivatives) exhibit binding energies of -7.7 to -8.8 kcal/mol against anaplastic lymphoma kinase (2XP2), comparable to the target compound . Antifungal Action: Adamantane-substituted triazole-thiols show promise due to their ability to interact with lanosterol 14-α-demethylase (3LD6), a cytochrome P450 enzyme .

Corrosion Inhibition :

  • Pyridyl-substituted triazole-thiols (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) achieve ~85% inhibition efficiency on aluminum alloys in acidic media via adsorption mechanisms .

Contradictions and Limitations

  • Toxicity vs. Efficacy : While adamantane derivatives show low toxicity, their poor water solubility limits bioavailability . In contrast, pyridyl-substituted compounds exhibit better solubility but may have higher cytotoxicity .
  • Substituent Trade-offs : Bulky groups (e.g., tert-butyl) enhance target binding but may reduce synthetic yields due to steric challenges .

Research Findings and Data Tables

Table 1: Molecular Docking Results for Selected Triazole-Thiols

Compound Target Enzyme (PDB Code) Binding Energy (kcal/mol) Reference
This compound Anaplastic lymphoma kinase (2XP2) -8.2
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Cyclooxygenase-2 (COX-2) -7.9
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol Lanosterol 14-α-demethylase (3LD6) -8.5

Table 2: Corrosion Inhibition Efficiency

Compound Substrate (Acid Medium) Inhibition Efficiency (%) Reference
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol AA6061 in 0.1 M HCl 85
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Mild steel in 1 M HCl 78

Biological Activity

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol (C9H17N3S) is a member of the triazole family known for its diverse biological activities. This compound features a unique substitution pattern that enhances its lipophilicity and potential interactions with biological targets, making it a candidate for various medicinal applications, particularly in antimicrobial and antifungal therapies.

Chemical Structure and Properties

The compound has a molecular weight of approximately 199.32 g/mol. Its structure includes a triazole ring and a thiol functional group, which are crucial for its biological activity. The presence of tert-butyl and propyl groups contributes to its unique chemical properties, enhancing its ability to interact with hydrophobic pockets in proteins and enzymes.

Property Details
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Functional GroupsTriazole ring, thiol group
LipophilicityEnhanced by tert-butyl and propyl groups

The biological activity of this compound is primarily mediated through hydrogen bonding and dipole interactions with various enzymes and receptors. The triazole ring acts as a pharmacophore, facilitating interactions that can inhibit microbial growth or modulate other biological processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Studies have demonstrated that this compound exhibits significant activity against various pathogens:

  • In vitro Studies : The compound showed effective inhibition against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to penetrate cell membranes and interact with intracellular targets due to its lipophilic nature .

Case Studies

  • Antifungal Activity : A series of derivatives containing the triazole moiety were synthesized, revealing enhanced antifungal activity compared to traditional agents such as azoxystrobin. In particular, compounds with structural modifications similar to this compound exhibited inhibitory rates of 90–98% against P. piricola .
  • Structure-Activity Relationship (SAR) : Research has indicated that variations in substituents on the sulfur atom do not significantly alter the antimicrobial potency among derivatives of triazole-thiols. This suggests a robust structure that maintains activity despite modifications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound Name Molecular Formula Unique Features
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiolC9H15N3SEthyl group instead of tert-butyl
5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiolC9H15N3SMethyl group instead of tert-butyl
This compoundC9H17N3SEnhanced steric hindrance due to tert-butyl group

Q & A

Q. What are the optimal synthetic routes for preparing 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol, and how can its purity be verified?

Answer: The compound is typically synthesized via nucleophilic substitution or heterocyclization reactions. For example, microwave-assisted synthesis under basic conditions (e.g., using NaOH) has been shown to improve reaction efficiency and yield for analogous triazole-thiol derivatives . Post-synthesis, purity is confirmed through elemental analysis (C, H, N, S content) and chromatographic methods (TLC/HPLC) to verify homogeneity. Structural validation employs IR spectroscopy (C–S and N–H stretching bands at ~2500–2600 cm⁻¹ and ~3200 cm⁻¹) and ¹H NMR (characteristic tert-butyl singlet at ~1.3 ppm and propyl chain signals at 0.9–2.5 ppm) .

Q. What experimental methods are critical for characterizing the physicochemical properties of this compound?

Answer: Key methods include:

  • Solubility profiling in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) to guide formulation.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points.
  • UV-Vis spectroscopy to study electronic transitions, particularly for derivatives with conjugated substituents .
  • Chromatographic mass spectrometry (LC-MS) for molecular weight confirmation and impurity detection .

Q. How can alkylation or acylation reactions be performed on the thiol group to generate derivatives?

Answer: The thiol group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl chloride) in alkaline media (e.g., KOH/ethanol). For regioselective alkylation, reaction conditions (temperature, solvent polarity) must be optimized. Acetylation employs acetyl chloride in anhydrous diethyl ether . Derivatives are purified via recrystallization or column chromatography and characterized using ¹H NMR (disappearance of S–H proton at ~3.5 ppm) and elemental analysis .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). ADME analysis (SwissADME) predicts pharmacokinetic properties, such as bioavailability and metabolic stability. PASS Online software forecasts potential biological activities (e.g., antimicrobial, anticancer) based on structural analogs . Comparative studies with known drugs (e.g., fluconazole) validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer: Discrepancies in NMR or IR data may arise from tautomerism (e.g., thiol ↔ thione) or solvent effects. Solutions include:

  • Variable-temperature NMR to observe tautomeric equilibria.
  • Deuterium exchange experiments to confirm labile protons.
  • X-ray crystallography for unambiguous structural determination, though this requires high-purity crystals .

Q. How can regioselectivity challenges in alkylation/acylation reactions be addressed?

Answer: Regioselectivity depends on steric and electronic factors. For example, bulky tert-butyl groups may hinder substitution at the triazole N1 position. Strategies include:

  • Using bulky alkylating agents to favor less hindered sites.
  • Adjusting reaction pH to deprotonate specific nucleophilic centers.
  • DFT calculations (Gaussian software) to model transition states and predict reactive sites .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

Answer: Classical methods often suffer from low yields (30–50%) due to side reactions (e.g., oxidation of thiols). Optimization approaches:

  • Microwave synthesis reduces reaction time (20–30 minutes vs. 6–8 hours) and improves yield (>70%) .
  • Phase-transfer catalysis (e.g., TBAB) enhances alkylation efficiency in biphasic systems.
  • Flow chemistry minimizes degradation by enabling rapid mixing and temperature control .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and stability?

Answer: Hydrogen bonding between the thiol group and electron-rich aromatic systems promotes crystal packing. π-Stacking of phenyl or pyridyl substituents enhances thermal stability. These interactions are studied via:

  • Hirshfeld surface analysis (CrystalExplorer software).
  • DSC/TGA to correlate thermal behavior with packing efficiency .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of structurally similar triazole-thiol derivatives?

Answer: Variations in bioassay protocols (e.g., bacterial strains, incubation times) and compound purity often explain discrepancies. Standardized testing using CLSI guidelines (for antimicrobial studies) and dose-response curves (IC50/EC50 values) ensures reproducibility. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., electron-withdrawing groups enhance antifungal potency) .

Methodological Tables

Parameter Analytical Method Key Observations Reference
Thermal stabilityTGA/DSCDecomposition onset at 220–250°C
Solubility in DMSOUV-Vis spectroscopyλmax ~270 nm (π→π* transition)
Alkylation regioselectivity¹H NMR/DFT calculationsN4-propyl group directs substitution to S-atom

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